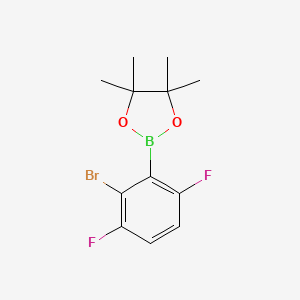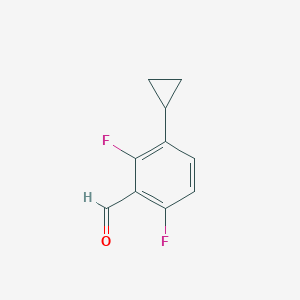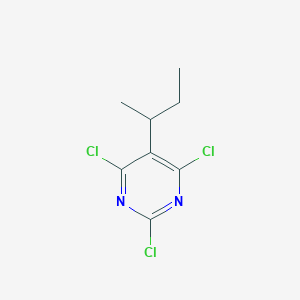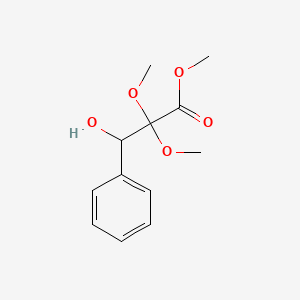![molecular formula C18H11BrO B14019942 1-[2-[2-(4-Bromophenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14019942.png)
1-[2-[2-(4-Bromophenyl)ethynyl]phenyl]-2,3-butadien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-[2-(4-Bromophenyl)ethynyl]phenyl]-2,3-butadien-1-one is an organic compound characterized by its unique structure, which includes a bromophenyl group and a butadienone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(4-Bromophenyl)ethynyl]phenyl]-2,3-butadien-1-one typically involves multi-step organic reactions. One common method includes the palladium-catalyzed coupling reaction between 4-bromo-1-iodobenzene and trimethylsilylacetylene, followed by deprotection and further functionalization steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-[2-(4-Bromophenyl)ethynyl]phenyl]-2,3-butadien-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the bromophenyl group or the butadienone moiety.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like organolithium or Grignard reagents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
1-[2-[2-(4-Bromophenyl)ethynyl]phenyl]-2,3-butadien-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials with unique properties.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 1-[2-[2-(4-Bromophenyl)ethynyl]phenyl]-2,3-butadien-1-one involves its interaction with molecular targets and pathways within a system. The bromophenyl group and the butadienone moiety can participate in various chemical interactions, influencing the compound’s reactivity and potential biological activity .
Comparación Con Compuestos Similares
Similar Compounds
(4-Bromophenylethynyl)trimethylsilane: A related compound used in similar synthetic applications.
1,1,2,2-Tetrakis(4-bromophenyl)ethylene: Another compound with multiple bromophenyl groups, used in material science.
Uniqueness
1-[2-[2-(4-Bromophenyl)ethynyl]phenyl]-2,3-butadien-1-one is unique due to its combination of a bromophenyl group and a butadienone moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C18H11BrO |
|---|---|
Peso molecular |
323.2 g/mol |
InChI |
InChI=1S/C18H11BrO/c1-2-5-18(20)17-7-4-3-6-15(17)11-8-14-9-12-16(19)13-10-14/h3-7,9-10,12-13H,1H2 |
Clave InChI |
OGDXWCGUZIBFGI-UHFFFAOYSA-N |
SMILES canónico |
C=C=CC(=O)C1=CC=CC=C1C#CC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


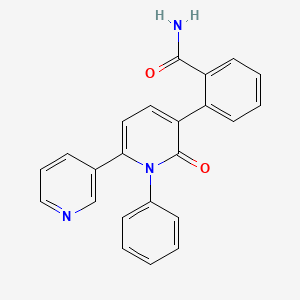

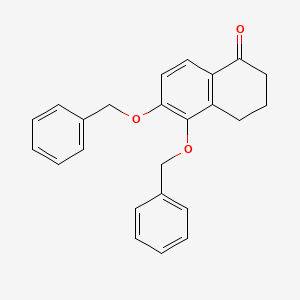

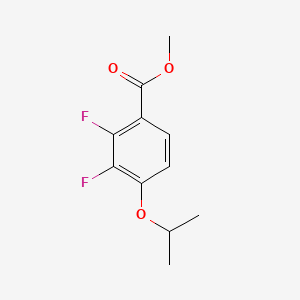
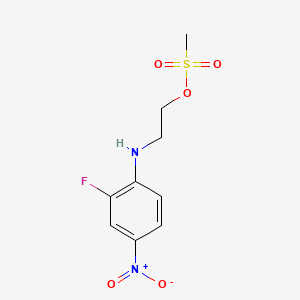
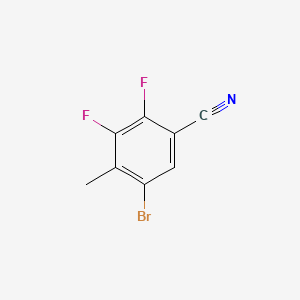
![2-[3-(4-methoxy-N-methylanilino)-2-oxopropyl]isoindole-1,3-dione](/img/structure/B14019917.png)
![[4-(Methoxy-methyl-carbamoyl)-bicyclo[2.2.2]oct-1-yl]-carbamic acid tert-butyl ester](/img/structure/B14019925.png)
